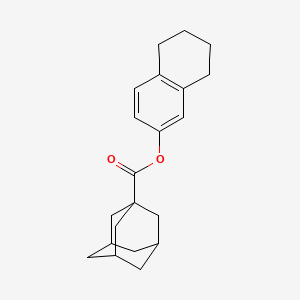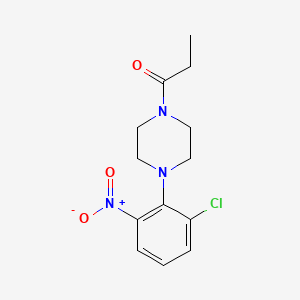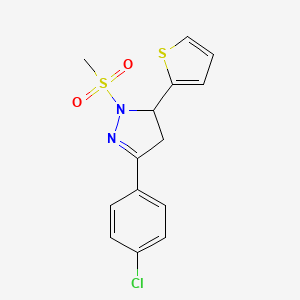![molecular formula C22H19NO3 B4105763 N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide](/img/structure/B4105763.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide
Descripción general
Descripción
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide, also known as MDB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MDB belongs to the class of compounds known as dibenzofurans, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide exhibits significant anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Mecanismo De Acción
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that is involved in the regulation of cell growth, differentiation, and survival. By inhibiting this pathway, N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide has also been shown to possess anti-inflammatory and analgesic properties. Studies have also suggested that N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide may be able to protect against oxidative stress and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it exhibits significant anti-tumor activity against a variety of cancer cell lines. However, there are also some limitations to using N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide in lab experiments. For example, the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide is not fully understood, and further research is needed to elucidate its effects on different cell types.
Direcciones Futuras
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide. One area of interest is the development of more potent derivatives of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide that exhibit greater anti-tumor activity. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide in other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to better understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide and its effects on different cell types.
Propiedades
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-13-8-9-14(2)16(10-13)22(24)23-18-12-20-17(11-21(18)25-3)15-6-4-5-7-19(15)26-20/h4-12H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTHSVAGRGANNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105684.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4105695.png)



![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4105714.png)
![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105722.png)
![ethyl 4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinecarboxylate](/img/structure/B4105726.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4105756.png)

![N-[cyclopentyl(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4105776.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4105789.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4105793.png)